molecular formula C7H5O3.C5H14NO<br>C12H19NO4 B044026 Choline salicylate CAS No. 2016-36-6

Choline salicylate

Cat. No.: B044026
CAS No.: 2016-36-6
M. Wt: 241.28 g/mol
InChI Key: UDKCHVLMFQVBAA-UHFFFAOYSA-M
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Description

Choline salicylate is a non-steroidal anti-inflammatory drug (NSAID) that is the choline salt of salicylic acid. It is commonly used as an analgesic, antipyretic, and anti-inflammatory agent. This compound is effective in treating mild to moderate pain, fever, and inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis . It is also used in teething gels for infants and in various topical formulations for oral discomfort .

Mechanism of Action

Target of Action

Choline salicylate primarily targets the cyclooxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound exerts its therapeutic effects by inhibiting the COX enzyme . This inhibition disrupts the synthesis of prostaglandins, thereby alleviating pain and reducing fever. It also acts on the hypothalamus heat-regulating center to reduce fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzyme, this compound prevents the conversion of arachidonic acid to prostaglandins. This results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to several molecular and cellular effects. These include a decrease in inflammation and swelling, relief from mild to moderate pain, and reduction of fever . It is effective in the treatment of various conditions such as gout, rheumatic fever, rheumatoid arthritis, and muscle injuries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be stable in neutral and acid media, very stable in an oxidizing environment, but photolabile in solution . This suggests that exposure to light could potentially affect the stability and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Choline salicylate can be synthesized by reacting choline base with salicylic acid in stoichiometric quantities. This reaction yields a solution of this compound. choline base is unstable and decomposes easily, leading to impure products and poor yields . An alternative method involves reacting choline bicarbonate with salicylic acid, which, although more expensive, provides a more stable product .

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving salicylic acid in a suitable solvent and then adding choline base or choline bicarbonate. The reaction mixture is then heated to facilitate the reaction. The product is isolated by removing excess water through distillation, followed by dilution with a polar solvent such as methanol, ethanol, or isopropanol, and precipitation with a nonpolar solvent like ether or benzene .

Comparison with Similar Compounds

Choline salicylate’s unique combination of choline and salicylic acid provides a balance of efficacy and reduced gastrointestinal side effects, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C5H14NO/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7/h1-4,8H,(H,9,10);7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKCHVLMFQVBAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062103
Record name (2-Hydroxyethyl)trimethylammonium salicylate
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Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Choline salicylate relieves pain by inhibition of prostaglandin synthesis and reduces fever by acting on the hypothalamus heat-regulating center. It also inhibits the generation of impulses through the inhibition of cyclooxygenase enzyme (COX),. Cyclooxygenase is involved in the production of prostaglandins, in response to injury and after various other stimuli. The prostaglandins promote pain, swelling, and inflammation. The choline salicylate decreases inflammation and pain by reducing the production of these prostaglandins in the area of the mouth it is applied to.
Record name Choline salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14006
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CAS No.

2016-36-6
Record name Choline salicylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Choline salicylate [USAN:INN:BAN:JAN]
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Record name Choline salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-hydroxybenzoate (1:1)
Source EPA Chemicals under the TSCA
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Record name (2-Hydroxyethyl)trimethylammonium salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Choline salicylate
Source European Chemicals Agency (ECHA)
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Record name CHOLINE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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